molecular formula C6H10N2O B3047297 2,5-Diazaspiro[3.4]octan-6-one CAS No. 1373028-77-3

2,5-Diazaspiro[3.4]octan-6-one

Cat. No.: B3047297
CAS No.: 1373028-77-3
M. Wt: 126.16
InChI Key: REKWJRHNHOEKKU-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C6H10N2O . It is a derivative of the diazaspiro class of compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H10N2O.ClH/c9-5-1-2-6 (8-5)3-7-4-6;/h7H,1-4H2, (H,8,9);1H . The compound has a molecular weight of 162.62 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.62 . The compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Cycloaddition Reactions : The compound has been synthesized through stereospecific [3+2] 1,3-cycloaddition reactions, producing derivatives with diverse conformations and molecular structures. These reactions and their products are critical for understanding the structural aspects of such spiro compounds (Chiaroni et al., 2000).

Medicinal Chemistry and Pharmacological Research

  • Antitubercular Lead Discovery : A variant of 2,6-diazaspiro[3.4]octane was identified as a potent antitubercular lead with minimal inhibitory concentration against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment (Lukin et al., 2023).
  • Malaria Treatment Research : A novel diazaspiro[3.4]octane series showed significant activity against multiple stages of the malaria parasite Plasmodium falciparum, suggesting its utility in malaria treatment (Le Manach et al., 2021).

Chemical and Stereochemical Properties

  • Stereochemical Analysis : The synthesis and analysis of various 2,5-Diazaspiro[3.4]octan-6-one derivatives, including their stereochemical properties, are significant for understanding the compound's molecular behavior and potential applications (Caroon et al., 1981).
  • Chiroptical Properties : Studies on the chiroptical properties of related diazaspiro compounds contribute to a deeper understanding of their potential applications in various scientific fields, including pharmaceuticals (Shustov et al., 1990).

Safety and Hazards

The safety information for 2,5-Diazaspiro[3.4]octan-6-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Future Directions

The future directions for the study of 2,5-Diazaspiro[3.4]octan-6-one and related compounds could involve further exploration of their potential as σ1R antagonists . This could lead to the development of novel analgesics and strategies to prevent morphine tolerance .

Mechanism of Action

Properties

IUPAC Name

2,5-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-2-6(8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKWJRHNHOEKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305994
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373028-77-3
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373028-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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